Methyl 3-amino-5-iodobenzoate Methyl 3-amino-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 217314-45-9
VCID: VC2445562
InChI: InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)I)N
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol

Methyl 3-amino-5-iodobenzoate

CAS No.: 217314-45-9

Cat. No.: VC2445562

Molecular Formula: C8H8INO2

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-iodobenzoate - 217314-45-9

Specification

CAS No. 217314-45-9
Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
IUPAC Name methyl 3-amino-5-iodobenzoate
Standard InChI InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
Standard InChI Key RFXKJNIWKOHLFF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)I)N
Canonical SMILES COC(=O)C1=CC(=CC(=C1)I)N

Introduction

Chemical Identity and Structure

Methyl 3-amino-5-iodobenzoate is characterized by a benzoic acid framework with specific functional group modifications. The compound features a methyl ester group, an amino substituent at the 3-position, and an iodine atom at the 5-position on the benzene ring .

Basic Identification Data

Table 1: Identification Parameters of Methyl 3-amino-5-iodobenzoate

ParameterValue
CAS Number217314-45-9
Molecular FormulaC₈H₈INO₂
Molecular Weight277.06 g/mol
IUPAC Namemethyl 3-amino-5-iodobenzoate
InChIInChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
InChIKeyRFXKJNIWKOHLFF-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=CC(=C1)I)N

The compound's structure features the following key elements:

  • A methyl ester group (-COOCH₃)

  • An amino group (-NH₂) at position 3

  • An iodine atom at position 5

  • A benzene ring as the core structure

Physicochemical Properties

The physical and chemical properties of methyl 3-amino-5-iodobenzoate influence its reactivity, handling characteristics, and applications in various fields. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Physical Properties

Table 2: Physical Properties of Methyl 3-amino-5-iodobenzoate

PropertyValueSource
Physical StateSolid
Boiling Point378.8±32.0°C at 760 mmHg
Exact Mass276.96000
Polar Surface Area (PSA)52.32000

Solubility Characteristics

Methyl 3-amino-5-iodobenzoate exhibits moderate solubility in various organic solvents due to its aromatic structure and functional groups. The presence of the amino group provides hydrogen bonding capabilities, while the iodine substituent contributes to its lipophilic character. The compound has limited water solubility owing to its predominantly hydrophobic nature .

Synthesis and Preparation Methods

Multiple synthetic routes exist for the preparation of methyl 3-amino-5-iodobenzoate, with iodination of methyl 3-aminobenzoate being the most common approach.

Laboratory Scale Synthesis

The primary laboratory method involves selective iodination of methyl 3-aminobenzoate. This process typically employs:

  • Iodine as the iodinating agent

  • An oxidizing agent such as hydrogen peroxide or sodium hypochlorite

  • An acidic reaction medium

  • Controlled temperature conditions to ensure regioselective iodination

The reaction generally follows this scheme:

  • Activation of the aromatic ring by the amino group

  • Electrophilic attack by iodine

  • Regioselective substitution at the 5-position

  • Isolation and purification of the target compound

Industrial Production

For large-scale production, optimized conditions are employed to maximize yield and purity:

  • Continuous flow reactors may be utilized for efficient heat and mass transfer

  • Advanced purification techniques including recrystallization and chromatography

  • Process monitoring to ensure consistent quality

  • Scale-up parameters adjusted to maintain selectivity and yield

Stock Solution Preparation

For research applications, precise solution preparation is critical. The following table provides guidance for preparing solutions of various concentrations:

Table 3: Stock Solution Preparation Guidelines

ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM3.6093 mL18.0466 mL36.0933 mL
5 mM0.7219 mL3.6093 mL7.2187 mL
10 mM0.3609 mL1.8047 mL3.6093 mL

This preparation guidance enables researchers to achieve precise concentrations for experimental work .

Chemical Reactivity and Reactions

The presence of multiple functional groups in methyl 3-amino-5-iodobenzoate confers a diverse reactivity profile, making it valuable in organic synthesis.

Substitution Reactions

The iodine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles. This reactivity is particularly valuable in pharmaceutical synthesis where diverse functional groups need to be incorporated.

Oxidation and Reduction

The amino group can be transformed through:

  • Oxidation to form nitro or nitroso derivatives

  • Reduction reactions to modify the amino functionality

  • Diazotization followed by various transformations

Coupling Reactions

The iodine substituent makes the compound particularly suitable for:

  • Suzuki-Miyaura coupling

  • Heck coupling

  • Sonogashira coupling

  • Other palladium-catalyzed cross-coupling reactions

Common Reagents and Conditions

Table 4: Reagents and Conditions for Key Reactions

Reaction TypeReagentsConditionsProducts
Nucleophilic SubstitutionSodium azide, potassium thiocyanatePolar solvents, elevated temperatureMethyl 3-amino-5-azidobenzoate, methyl 3-amino-5-thiocyanatobenzoate
OxidationPotassium permanganate, hydrogen peroxideAcidic medium, controlled temperatureMethyl 3-nitro-5-iodobenzoate, methyl 3-nitroso-5-iodobenzoate
ReductionLithium aluminum hydride, sodium borohydrideAprotic solvents, controlled temperatureReduced derivatives with modified functional groups
CouplingPalladium catalysts, boronic acids, alkenesOrganic solvents, base, heatComplex coupled products

These reaction conditions illustrate the versatility of methyl 3-amino-5-iodobenzoate in organic synthesis.

Applications in Research and Industry

Methyl 3-amino-5-iodobenzoate serves multiple functions across scientific and industrial domains.

Pharmaceutical Applications

The compound has significant utility in pharmaceutical research:

  • As a building block for complex drug candidates

  • In the synthesis of bioactive molecules with specific structural requirements

  • As an intermediate in the preparation of specialized pharmaceutical compounds

  • In structure-activity relationship studies

A notable example is its use in the synthesis of aminopyrimidines, which function as Syk inhibitors. These compounds have potential therapeutic value in treating disorders associated with inappropriate Syk activity. In one documented synthetic route, methyl 3-amino-5-iodobenzoate (250 mg, 0.90 mmol) is dissolved in THF (9.0 mL) as a key step in producing these potential therapeutic agents .

Chemical Research Applications

Within chemical research, methyl 3-amino-5-iodobenzoate serves as:

  • A model compound for studying halogenated aromatic systems

  • A platform for developing new synthetic methodologies

  • A substrate for investigating selective reactivity patterns

  • A precursor for novel materials with specialized properties

Industrial Applications

Beyond research settings, the compound finds use in:

  • Production of specialty dyes and pigments

  • Development of agrochemical intermediates

  • Manufacture of performance materials

  • Synthesis of analytical standards and reference compounds

Comparison with Similar Compounds

Understanding the relationship between methyl 3-amino-5-iodobenzoate and structurally related compounds provides valuable insights into its distinctive properties and applications.

Structural Analogues

Table 5: Comparison with Structural Analogues

CompoundStructural DifferenceKey Property Distinctions
Methyl 3-amino-4-iodobenzoateIodine at position 4 instead of 5Different electronic distribution, altered reactivity pattern
Methyl 3-amino-5-bromobenzoateBromine instead of iodineLess reactive in coupling reactions, smaller atomic radius
Methyl 3-amino-5-chlorobenzoateChlorine instead of iodineHigher electronegativity, different reactivity profile

The presence of iodine in methyl 3-amino-5-iodobenzoate confers unique characteristics due to its larger size and higher polarizability compared to other halogens, making it particularly valuable in certain applications.

QuantityPrice Range (EUR)Reference
100mg61.00 - 98.00
250mg91.00 - 261.00
500mg432.00
1g196.00 - 396.00
5g540.00 - 1,184.00

These prices reflect the specialized nature of the compound and its value in research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator